MET/AXL Selective Kinase Inhibition
Derivatives based on the 2,7-naphthyridine scaffold demonstrated selective MET or AXL kinase inhibition, whereas the commercial multikinase inhibitor cabozantinib exhibited no selectivity between these two kinases . This represents a scaffold-level differentiation that informs the utility of 2,7-naphthyridine-derived building blocks for developing selective kinase inhibitors.
| Evidence Dimension | Kinase inhibition selectivity (MET vs AXL) |
|---|---|
| Target Compound Data | Derivative 17c: IC50 MET = 13.8 nM; Derivative 17e: IC50 AXL = 17.2 nM; Derivative 17i: IC50 AXL = 31.8 nM |
| Comparator Or Baseline | Cabozantinib: no selectivity between MET and AXL kinases |
| Quantified Difference | Qualitative selectivity advantage (derivatives can selectively inhibit MET or AXL, cabozantinib cannot) |
| Conditions | Biochemical kinase inhibition assay; 2,7-naphthyridin-1(2H)-one derivative compounds |
Why This Matters
Scaffold-derived selectivity enables rational design of inhibitors with reduced off-target kinase effects, a critical factor for procurement in kinase drug discovery programs.
